
1-(Pyridin-3-yl)pentan-1-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “1-(Pyridin-3-yl)pentan-1-one” consists of a pyridine ring attached to a pentanone group. The exact structure and its properties can be further analyzed using various spectroscopic techniques.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Pyridin-3-yl)pentan-1-one” include a density of 0.997g/cm3 and a boiling point of 270.005ºC at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Fragment-Based Drug Design
1-(Pyridin-3-yl)pentan-1-one: serves as a versatile scaffold in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor . Its structure allows for the manipulation of polarity, lipophilicity, and hydrogen bonding, making it an ideal candidate for fragment-based drug design. This approach involves creating small chemical fragments, which can be developed into potent drugs by optimizing their binding to biological targets .
Biological Activity: Antimicrobial and Antitumor Agents
The pyridinone core of 1-(Pyridin-3-yl)pentan-1-one has been associated with a range of biological activities. Notably, derivatives of pyridinone have shown promise as antimicrobial and antitumor agents . The compound’s ability to interact with various biological pathways makes it a valuable entity for developing new therapeutic agents with these activities.
Kinase Hinge-Binding Motifs
In the realm of kinase research, 1-(Pyridin-3-yl)pentan-1-one derivatives can function as kinase hinge-binding motifs . These motifs are crucial for the design of kinase inhibitors, which are important in the treatment of diseases such as cancer. The compound’s structural features enable it to bind effectively to the hinge region of kinases, disrupting their activity.
Biomolecular Mimetics
The compound’s structure allows it to mimic certain biomolecules, making it useful in the study of biological systems and the development of therapeutic agents . By mimicking the structure and function of natural biomolecules, researchers can investigate biological processes and design drugs that can intervene in these pathways.
Optical and Electronic Material Research
1-(Pyridin-3-yl)pentan-1-one: and its derivatives have potential applications in the development of new materials with unique optical and electronic properties . Their structural flexibility enables the creation of compounds with tailored properties for use in electronics, photonics, and as part of advanced material composites.
Agricultural Chemistry: Pesticide Development
The pyridinone ring found in 1-(Pyridin-3-yl)pentan-1-one has been explored for its use in developing novel pesticides . Its ability to inhibit the growth of certain pathogens makes it a candidate for creating more effective and targeted agricultural chemicals.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of 1-(Pyridin-3-yl)pentan-1-one is not well-documented. It’s likely that the compound interacts with its targets, leading to changes in cellular processes. More research is needed to fully understand the interaction between this compound and its targets .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in cell proliferation and energy metabolism .
Result of Action
Related compounds have been shown to have various effects, such as inhibiting cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Pyridin-3-yl)pentan-1-one. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .
Eigenschaften
IUPAC Name |
1-pyridin-3-ylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-6-10(12)9-5-4-7-11-8-9/h4-5,7-8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPPMKWFQBHNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505641 | |
| Record name | 1-(Pyridin-3-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)pentan-1-one | |
CAS RN |
1701-72-0 | |
| Record name | 1-(Pyridin-3-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



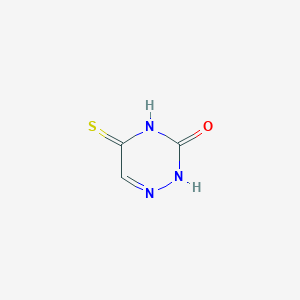
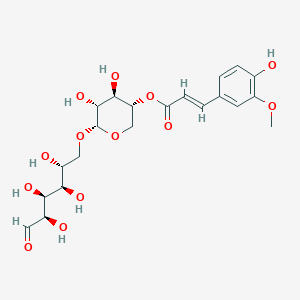

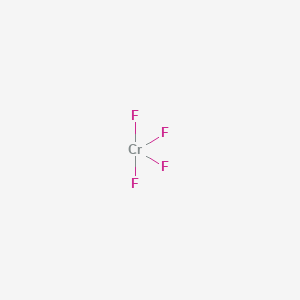
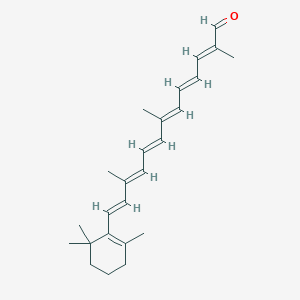
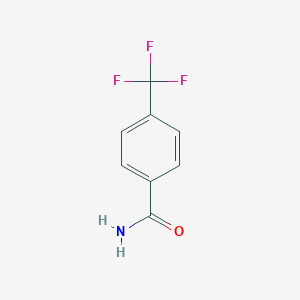

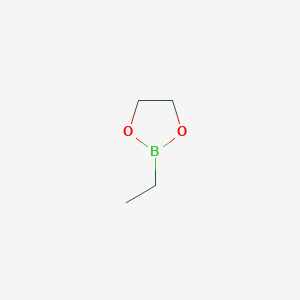
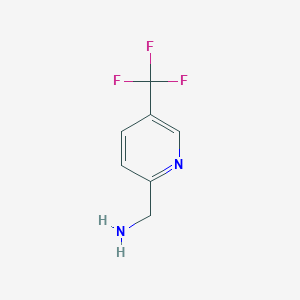
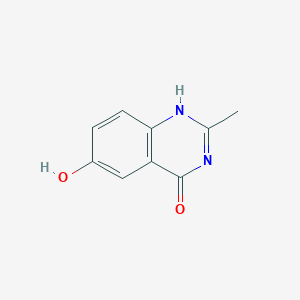

![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)

